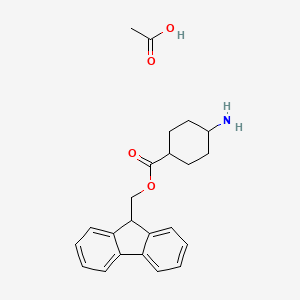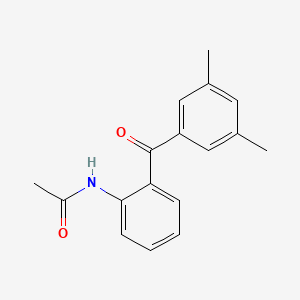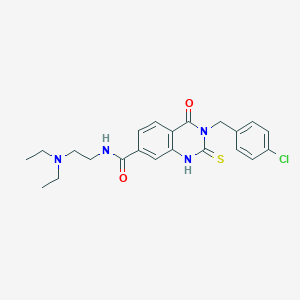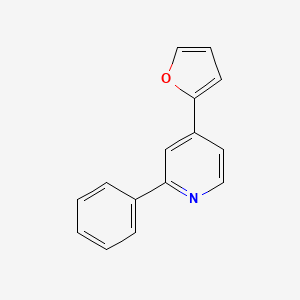
acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate is a complex organic compound that combines the properties of acetic acid, a simple carboxylic acid, with a fluorene derivative and an aminocyclohexane carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate typically involves multiple stepsThe final step usually involves the esterification of the carboxylic acid group with acetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluorene moiety can intercalate with DNA, affecting gene expression and cellular processes. The aminocyclohexane group can interact with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, including changes in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-ylmethyl 4-oxopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a cyclohexane ring.
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride: Contains a similar aminocyclohexane moiety but lacks the fluorene group.
Uniqueness
Acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate is unique due to its combination of a fluorene derivative and an aminocyclohexane carboxylate. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C23H27NO4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
acetic acid;9H-fluoren-9-ylmethyl 4-aminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H23NO2.C2H4O2/c22-15-11-9-14(10-12-15)21(23)24-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;1-2(3)4/h1-8,14-15,20H,9-13,22H2;1H3,(H,3,4) |
InChI Key |
QYICLSSFHGDMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(CCC1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-cyano-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B14116881.png)
![3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid](/img/structure/B14116886.png)


![2-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14116900.png)
![4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14116911.png)

![CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)](/img/structure/B14116921.png)

![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
![sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116928.png)
